sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate
Overview
Description
The compound identified as “sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate” is a chemical entity cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate” involves a series of chemical reactions that require specific reagents and conditions. The detailed synthetic route typically includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the chemical reactions. These may include acids, bases, oxidizing agents, and reducing agents, depending on the specific steps involved in the synthesis.
Purification: After the synthesis, the compound is purified using techniques such as chromatography to remove any impurities and obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet the demand for the compound. This involves optimizing the synthetic route to ensure high yield and purity while minimizing costs and environmental impact. Industrial production methods may include:
Batch Processing: The compound is produced in batches, with each batch undergoing the same series of reactions and purification steps.
Continuous Processing: In some cases, continuous processing methods are used, where the reactions and purification steps are carried out continuously, allowing for a more efficient and consistent production process.
Chemical Reactions Analysis
Types of Reactions
“sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Addition: Addition reactions involve the addition of atoms or groups to the compound, often using reagents such as hydrogen gas or halogens.
Common Reagents and Conditions
The reactions involving “this compound” are carried out under specific conditions to ensure the desired products are formed. Common reagents and conditions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, transition metal catalysts.
Solvents: Organic solvents such as ethanol, methanol, or dichloromethane.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products may include oxidized derivatives, reduced forms, substituted compounds, and addition products.
Scientific Research Applications
“sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: In biological research, “this compound” is used to study its effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases and medical conditions.
Industry: In industrial applications, “this compound” is used in the production of various chemicals and materials, including pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of “sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate” involves its interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, including:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The interactions of “this compound” with its molecular targets can affect various biochemical pathways, leading to changes in cellular processes and functions.
Properties
IUPAC Name |
sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2.Na/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;/h3-10H,1-2H3,(H,19,20);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTPCYMJCJNRQB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N3NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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